Erythromycin, anhydro-, N-oxide

Vue d'ensemble

Description

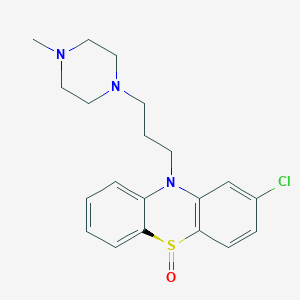

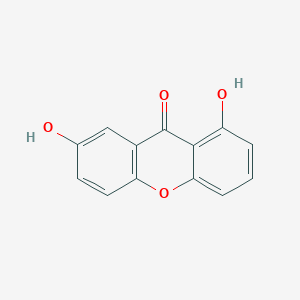

Erythromycin, anhydro-, N-oxide is a natural product found in Saccharopolyspora erythraea . It is a macrolide compound with a broad antimicrobial spectrum, which is currently being used to treat various bacterial infections affecting the skin, respiratory tract, intestines, bones, and other systems .

Synthesis Analysis

The synthesis of Erythromycin, anhydro-, N-oxide involves two main approaches. In semisynthesis, the naturally occurring macrocycle serves as a substrate for structural modifications of peripheral substituents. In the total synthesis approach, the macrolide antibiotics are constructed by a convergent assembly of building blocks from presynthesized substrates or substrates prepared by biogenetic engineering .Molecular Structure Analysis

The molecular formula of Erythromycin, anhydro-, N-oxide is C37H67NO14 . The macrolide scaffold consists of a multifunctional core that carries both chemically reactive and non-reactive substituents and sites .Physical And Chemical Properties Analysis

Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability .Applications De Recherche Scientifique

Antimicrobial Applications

Erythromycin is a macrolide compound with a broad antimicrobial spectrum . It is currently being used to treat a large number of bacterial infections affecting the skin, respiratory tract, intestines, bones, and other systems . It has proven great value from a clinical point of view .

Advanced Drug Delivery

Erythromycin formulations, including nanoparticles, have emerged to overcome several drawbacks of Erythromycin, such as very low solubility in water and instability under acidic conditions . These formulations aim to improve efficacy and bioavailability .

Photocatalysis in Environmental Science

Erythromycin has been used in studies related to photocatalysis, an efficient and cost-effective antibiotic treatment approach . In particular, research has focused on the degradation of Erythromycin using photocatalytic nanocomposites .

Antibiotic Resistance Studies

The widespread use of Erythromycin has led to concerns about antibiotic resistance . Studies have been conducted to understand the mechanisms of resistance and to develop strategies to combat it .

Biosynthesis Research

Erythromycin A is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . Research in this area focuses on understanding and optimizing the biosynthetic pathways .

Organoboron-Mediated Transformations

Erythromycin A has been used in studies related to organoboron-mediated transformations . This research area focuses on the development of new synthetic methodologies and the functionalization of complex molecules .

Mécanisme D'action

Target of Action

Erythromycin A N-oxide, also known as Erythromycin, anhydro-, N-oxide, is a derivative of the well-known compound erythromycin A . Erythromycin A is a macrolide antibiotic that targets a variety of bacterial infections . It primarily targets gram-positive and gram-negative bacteria . The primary targets of erythromycin A are the 50S subunits of the bacterial ribosome .

Mode of Action

Erythromycin A N-oxide, like its parent compound erythromycin A, is believed to inhibit protein synthesis in bacteria . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, blocking peptide chain synthesis and ultimately inhibiting protein synthesis . This action prevents the further growth of bacteria rather than directly destroying them .

Biochemical Pathways

Erythromycin a, the parent compound, is known to affect various biochemical pathways in bacteria, leading to their inability to grow and reproduce . The inhibition of protein synthesis disrupts essential biological processes within the bacterial cell .

Pharmacokinetics

Erythromycin a, the parent compound, is known to concentrate in the liver and is excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is likely metabolized .

Result of Action

The result of the action of Erythromycin A N-oxide is likely similar to that of erythromycin A. By inhibiting protein synthesis, it prevents the growth and reproduction of bacteria, effectively treating bacterial infections . Erythromycin A is effective against a variety of infections, including respiratory tract infections, skin infections, and others .

Action Environment

The action of Erythromycin A N-oxide, like that of erythromycin A, can be influenced by environmental factors. For instance, erythromycin A exhibits several drawbacks, including very low solubility in water and instability under acidic conditions, which can limit its efficacy and bioavailability . These factors would likely also influence the action, efficacy, and stability of Erythromycin A N-oxide.

Orientations Futures

Efforts to find macrolides that were active against macrolide-resistant strains led to the development of erythromycin analogs with alkyl-aryl side chains that mimicked the sugar side chain of 16-membered macrolides, such as tylosin . Solithromycin is a fourth-generation macrolide that has a fluorine at the 2-position, and an alkyl-aryl side chain that is different from telithromycin .

Propriétés

IUPAC Name |

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIPOVCSQJTWHA-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213784 | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin, anhydro-, N-oxide | |

CAS RN |

992-65-4, 63950-90-3 | |

| Record name | Erythromycin A N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, anhydro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN A N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Erythromycin A N-oxide produced?

A1: Erythromycin A N-oxide can be isolated directly from the fermentation broth of Saccharopolyspora erythraea, the bacterium responsible for producing erythromycin A. This isolation can be achieved using techniques like thin-layer chromatography and high-performance liquid chromatography. [] Interestingly, Erythromycin A N-oxide can also be produced through cosynthesis using specific mutant strains of Saccharopolyspora erythraea. These mutants are blocked in their usual erythromycin production pathway, leading to the accumulation of Erythromycin A N-oxide. []

Q2: What analytical techniques are employed to identify and quantify Erythromycin A N-oxide?

A2: Both thin-layer chromatography and high-performance liquid chromatography are effective methods for isolating and identifying Erythromycin A N-oxide from fermentation broths. [] These techniques allow researchers to separate Erythromycin A N-oxide from other compounds present in the broth and confirm its presence.

Q3: Are there any other noteworthy findings from the research on Erythromycin A N-oxide?

A3: Research presented at the Pharmaceutical and Biomedica Analysis Meeting [] and the symposium on "Disposition and Delivery of Peptide Drugs" [] may offer further insights into Erythromycin A N-oxide. Unfortunately, the specific details of these presentations are not available in the provided abstracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)

![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)